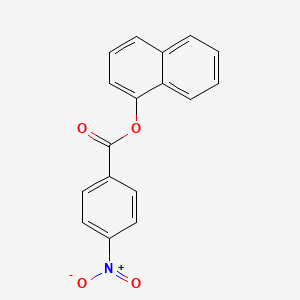

Naphthalen-1-yl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11NO4 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

naphthalen-1-yl 4-nitrobenzoate |

InChI |

InChI=1S/C17H11NO4/c19-17(13-8-10-14(11-9-13)18(20)21)22-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

PWWPQNHBTPHOHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalen 1 Yl 4 Nitrobenzoate and Analogues

Direct Esterification Approaches

Direct esterification methods are among the most straightforward routes, typically involving the direct reaction between the carboxylic acid and the alcohol.

Table 1: Fischer-Speier Esterification of 4-Nitrobenzoic Acid

| Reactants | Catalyst | Key Conditions | Purpose | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoic Acid, 1-Naphthol (B170400) | Sulfuric Acid (H₂SO₄) or Toluenesulfonic Acid | Reflux temperature, removal of water (e.g., with toluene) | Direct synthesis of Naphthalen-1-yl 4-nitrobenzoate (B1230335) | umn.edugoogle.com |

| 3-Nitrobenzoic Acid, Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Synthesis of methyl 3-nitrobenzoate, demonstrating the general principle | scielo.br |

To improve upon the classical Fischer esterification, various catalytic systems have been developed.

Acid-Catalyzed Strategies: Beyond simple Brønsted acids like sulfuric acid, solid acid catalysts have been employed to facilitate the esterification of 4-nitrobenzoic acid. google.com Heterogeneous catalysts such as acidic zeolites (e.g., H-CL, H-MOR) offer advantages like easier separation from the reaction mixture and potential for recycling. nih.gov These solid acids provide active sites for the protonation of the carboxylic acid, initiating the esterification process under potentially milder conditions than homogeneous systems. nih.gov The use of an entraining liquid to remove water by azeotropic distillation remains a key strategy for achieving high conversion rates. umn.edu

Enzyme-Catalyzed Strategies: Biocatalysis presents a green and highly selective alternative for ester synthesis. Lipases are enzymes that can catalyze esterification reactions with high efficiency, often in organic solvents to minimize the reverse reaction of hydrolysis. umn.edunih.gov Enzymes like Candida antarctica Lipase (B570770) B (CALB), often immobilized on a solid support, are renowned for their broad substrate scope and high selectivity. nih.gov The synthesis of Naphthalen-1-yl 4-nitrobenzoate can be achieved by incubating 1-naphthol and 4-nitrobenzoic acid with a suitable lipase in a non-aqueous solvent. This method proceeds under mild temperature and pH conditions, avoiding the harsh reagents associated with other methods. nih.govnih.gov The selectivity of enzymes can also be harnessed to achieve specific outcomes, as discussed later. nih.gov

Advanced Esterification Techniques

More advanced methods offer greater control over the reaction, particularly for sensitive or sterically hindered substrates.

The Mitsunobu reaction is a powerful tool for forming esters from primary or secondary alcohols with complete inversion of stereochemistry at the alcohol's chiral center. nih.govnih.gov The reaction occurs under mild, neutral conditions at or below room temperature. It involves the activation of the alcohol (1-naphthol) with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov This activation forms an oxyphosphonium salt, which is then readily displaced by the carboxylate anion of 4-nitrobenzoic acid acting as the nucleophile. This method is particularly effective for alcohols that are resistant to standard esterification, and the use of 4-nitrobenzoic acid as the acidic component in Mitsunobu reactions with hindered alcohols has been shown to significantly improve product yields. nih.gov

Table 2: Reagents for Mitsunobu Esterification

| Component | Example Reagents | Function | Reference |

|---|---|---|---|

| Alcohol | 1-Naphthol | Substrate | nih.gov |

| Acid | 4-Nitrobenzoic Acid | Nucleophile | nih.govnih.gov |

| Phosphine | Triphenylphosphine (PPh₃) | Reductant / Activator | nih.gov |

| Azodicarboxylate | Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | Oxidant / Activator | nih.govnih.gov |

Transesterification is a process where the alcohol portion of an ester is exchanged for another. To synthesize this compound, one could start with a simple, readily available ester like methyl 4-nitrobenzoate or ethyl 4-nitrobenzoate. nih.gov This starting ester is then reacted with 1-naphthol in the presence of an acid or base catalyst. The reaction equilibrium is driven forward by removing the more volatile alcohol (methanol or ethanol) by distillation. This approach avoids the direct use of the free carboxylic acid and can be advantageous under certain conditions, though it may require catalysis to proceed at a reasonable rate.

The synthesis of substituted nitrobenzoates on a naphthalene (B1677914) core bearing multiple reactive functional groups presents challenges of selectivity.

Regioselectivity: This refers to the preferential reaction at one of several similar functional groups. For example, in a naphthalenediol (e.g., 1,5-dihydroxynaphthalene), direct esterification with one equivalent of 4-nitrobenzoic acid could lead to a mixture of mono-ester, di-ester, and unreacted starting material. However, control over the reaction can be achieved. By adjusting the molar ratio of the reactants, such as using a significant excess of the diol relative to the nitrobenzoic acid, the formation of the mono-ester can be strongly favored. google.com This principle, demonstrated in the esterification of polyols like glycerol (B35011), is applicable to naphthalenediols to achieve regioselective mono-acylation. google.com

Chemoselectivity: This addresses the selective reaction of one type of functional group over another, for instance, a hydroxyl group versus an amino group in an aminonaphthol. The inherent nucleophilicity difference between amino and hydroxyl groups often leads to preferential N-acylation (amide formation). However, reaction conditions can be tuned to favor O-acylation (ester formation). For example, in the presence of certain catalysts and bases, the hydroxyl group can be selectively activated for acylation over a less reactive or sterically hindered amino group. Lipases also exhibit high chemoselectivity, allowing for the specific hydrolysis or synthesis of esters in the presence of other functional groups. nih.govnih.gov

Isotopic Labeling Approaches

The strategic introduction of isotopes into a molecule allows researchers to follow the path of specific atoms through a chemical reaction, providing unambiguous evidence for proposed mechanisms. In the context of this compound, an ester, the position of isotopic labeling, particularly on the oxygen atoms, is paramount for investigating reactions such as hydrolysis.

Synthesis of Oxygen-18 Enriched this compound Analogues

The synthesis of this compound with an ¹⁸O label is strategically achieved by first incorporating the isotope into one of the precursor molecules. The more synthetically accessible route involves the labeling of the carboxylic acid, 4-nitrobenzoic acid.

A documented method for preparing ¹⁸O-enriched 4-nitrobenzoic acid involves the acid-catalyzed hydrolysis of 4-nitrobenzonitrile (B1214597) using hydrochloric acid in dioxane and ¹⁸O-labeled water (H₂¹⁸O). This process enriches both oxygen atoms of the carboxyl group with the ¹⁸O isotope. rsc.org

Once the ¹⁸O-labeled 4-nitrobenzoic acid is obtained, it can be esterified with 1-naphthol to yield the desired this compound-[¹⁸O₂]. A general and effective method for this esterification is the Mitsunobu reaction. This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), to facilitate the condensation of the carboxylic acid and the alcohol. rsc.org

The general procedure involves reacting the ¹⁸O-enriched 4-nitrobenzoic acid with 1-naphthol in the presence of PPh₃ and DIAD in a suitable solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature. This method is advantageous as it proceeds under mild conditions and is compatible with a wide range of functional groups.

Table 1: Synthesis of ¹⁸O-Enriched 4-nitrobenzoic acid

| Reactant | Reagents | Product | Yield |

| 4-Nitrobenzonitrile | 4 M HCl in dioxane, H₂¹⁸O | 4-Nitrobenzoic acid-[¹⁸O₂] | 89% rsc.org |

Table 2: General Procedure for the Synthesis of ¹⁸O-Enriched Esters via Mitsunobu Reaction

| Alcohol | Carboxylic Acid | Reagents | Solvent |

| 1-Naphthol | 4-Nitrobenzoic acid-[¹⁸O₂] | PPh₃, DIAD | THF |

Direct labeling of the phenolic oxygen in 1-naphthol with ¹⁸O is often more challenging and can require harsh conditions, making the labeling of the carboxylic acid the preferred synthetic strategy. usu.edu

Methodological Implications for Mechanistic Investigations

The primary purpose of synthesizing ¹⁸O-labeled this compound is to elucidate the mechanism of its hydrolysis. By precisely placing the isotopic label on the carbonyl oxygen atoms of the ester, researchers can trace the fate of these atoms during the reaction. acs.org

For instance, in the hydrolysis of an ester, there are two possible points of bond cleavage: acyl-oxygen cleavage (between the carbonyl carbon and the alkoxy oxygen) or alkyl-oxygen cleavage (between the alkoxy oxygen and the alkyl/aryl group).

If the hydrolysis of this compound-[¹⁸O₂] is carried out and the resulting 4-nitrobenzoic acid retains the ¹⁸O label while the 1-naphthol does not, it provides strong evidence for acyl-oxygen cleavage. Conversely, if the ¹⁸O label is found in the 1-naphthol, it would indicate alkyl-oxygen cleavage. For most ester hydrolyses under basic or acidic conditions, the acyl-oxygen cleavage pathway is dominant. The use of ¹⁸O labeling provides a direct and unambiguous method to confirm this. nih.gov

This isotopic labeling approach is a powerful tool for studying reaction mechanisms in detail, offering insights that are often unattainable through kinetic studies or product analysis alone. acs.org The synthesis of specifically labeled compounds like this compound-[¹⁸O₂] is therefore a crucial prerequisite for such mechanistic explorations in organic chemistry.

Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Structure

While a specific single-crystal X-ray diffraction study for Naphthalen-1-yl 4-nitrobenzoate (B1230335) is not publicly available, detailed analysis of closely related structures provides significant insight into its expected solid-state characteristics.

In the solid state, the crystal packing of molecules like Naphthalen-1-yl 4-nitrobenzoate is stabilized by a network of non-covalent interactions.

C-H···O Hydrogen Bonding: In structurally similar compounds, such as 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, weak intermolecular C-H···O hydrogen bonds play a crucial role in stabilizing the crystal lattice. These interactions typically occur between hydrogen atoms on the aromatic rings and oxygen atoms of the nitro or carbonyl groups of adjacent molecules. For instance, interactions have been observed between a naphthalene (B1677914) hydrogen and a nitro-group oxygen, as well as between a phenyl hydrogen and a different nitro-group oxygen on a neighboring molecule.

The conformation is largely defined by the dihedral angles between the planes of the naphthalene ring, the 4-nitrobenzoate ring, and the bridging ester group. In a related molecule, 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, the ester plane forms a dihedral angle of 42.12° with the naphthalene ring system and 11.47° with the benzene (B151609) ring. rsc.org Another derivative, 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene, shows a significant twist, with a dihedral angle of 61.97° between the naphthalene and benzene rings. researchgate.net The nitro group itself tends to remain nearly coplanar with its attached benzene ring to maximize resonance, with observed torsion angles as low as 2.94°. researchgate.net

| Compound | Interacting Groups | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate | Ester Plane & Naphthalene Ring | 42.12 | rsc.org |

| 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate | Ester Plane & Benzene Ring | 11.47 | rsc.org |

| 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene | Naphthalene Ring & Benzene Ring | 61.97 | researchgate.net |

| [3-(2-Hydroxybenzoyl)-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-1-yl]methyl 4-nitrobenzoate | Fused Benzene Ring & Nitro-substituted Benzene Ring | 60.3 |

For this compound, the regiochemistry is explicitly defined by its name and synthesis, which involves the esterification of 4-nitrobenzoic acid with 1-naphthol (B170400). This directs the ester linkage to the C1 position of the naphthalene ring. As the parent molecule is achiral, there are no stereocenters to be determined. In more complex, chiral derivatives, single-crystal X-ray analysis is the definitive method for establishing both relative stereochemistry and regioselectivity, as demonstrated in the analysis of [3-(2-Hydroxybenzoyl)-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-1-yl]methyl 4-nitrobenzoate, where the technique confirmed the formation of a single exo-C₃ isomer out of four possibilities.

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the electronic environment and functional groups within the molecule.

NMR spectroscopy is essential for confirming the molecular structure in solution. By analyzing data from the constituent parts of the molecule, such as methyl 4-nitrobenzoate and 1-substituted naphthalenes, a predictive assignment of the NMR spectra for this compound can be made.

¹H NMR: The spectrum is expected to show distinct regions for the naphthalene and 4-nitrobenzoate protons. The protons on the 4-nitrobenzoate ring typically appear as two doublets in the downfield region (around 8.1-8.3 ppm) due to the electron-withdrawing effects of the nitro and ester groups. rsc.org The seven protons of the naphthalene ring system would appear as a series of multiplets in the aromatic region, with the exact shifts influenced by the anisotropic effects of the ester linkage.

¹³C NMR: The ¹³C NMR spectrum would show signals for all 17 unique carbon atoms. The carbonyl carbon of the ester group is expected around 165 ppm. rsc.org Carbons in the 4-nitrobenzoate ring would appear between approximately 123 and 151 ppm. The ten carbons of the naphthalene moiety would have shifts characteristic of a 1-substituted naphthalene, typically found between 120 and 135 ppm, with the carbon bearing the ester group (C1) being further downfield. chemicalbook.com

| Spectrum | Moiety | Predicted Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | 4-Nitrobenzoate | 8.1 – 8.3 (m, 4H) | rsc.org |

| Naphthalen-1-yl | 7.4 – 8.2 (m, 7H) | ||

| ¹³C NMR | Ester Carbonyl (C=O) | ~165 | rsc.org |

| 4-Nitrobenzoate | 123.5, 130.6, 135.4, 150.5 | rsc.org | |

| Naphthalen-1-yl | ~120 – 135 (with C1-O > 140) | chemicalbook.com |

Vibrational spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro and ester groups.

Nitro Group (NO₂): This group gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as) typically found at a higher frequency (1520-1540 cm⁻¹) and a symmetric stretch (ν_s) at a lower frequency (1340-1355 cm⁻¹). researchgate.net

Ester Group (C=O): A strong, sharp absorption band corresponding to the carbonyl stretch (ν_C=O) is expected in the range of 1710-1730 cm⁻¹.

Aromatic Rings: C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹. C=C stretching vibrations within the rings occur in the 1450-1610 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower wavenumbers (below 900 cm⁻¹), and their pattern can give clues about the substitution on the aromatic rings. nist.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | Naphthalene, Benzene | 3000 - 3180 | researchgate.net |

| Carbonyl C=O Stretch | Ester | 1710 - 1730 | |

| Aromatic C=C Stretch | Naphthalene, Benzene | 1450 - 1610 | |

| Asymmetric NO₂ Stretch | Nitro | 1520 - 1540 | researchgate.net |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1355 | researchgate.net |

| C-O Stretch | Ester | 1100 - 1290 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its constituent aromatic systems: the naphthalene ring and the 4-nitrobenzoate moiety. The molecule's structure, featuring two distinct chromophores linked by an ester group, gives rise to a complex UV-Vis spectrum resulting from a combination of transitions associated with each part and the effects of their conjugation.

The naphthalene chromophore is known for its characteristic absorption bands in the ultraviolet region. Typically, naphthalene exhibits strong absorptions due to π → π* transitions. miamioh.edu These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the fused aromatic ring system. In similar naphthalene-containing compounds, these transitions are often observed as a group of bands. miamioh.edu

The 4-nitrobenzoate portion of the molecule introduces additional electronic transitions. The benzene ring itself has π → π* transitions, which are influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the ester linkage. The nitro group is a strong chromophore and typically causes a bathochromic (red) shift of the benzene absorption bands. Furthermore, the nitro group possesses non-bonding electrons on its oxygen atoms, allowing for n → π* transitions. These transitions, which involve the promotion of a non-bonding electron to an anti-bonding π* orbital, are generally of lower intensity compared to π → π* transitions. rsc.org

While specific experimental UV-Vis data for this compound is not widely published, the expected absorption maxima can be inferred from the analysis of its constituent parts and related structures. The spectrum would likely be a composite, showing features of both the naphthalenyl and nitrobenzoyl systems, with shifts indicative of their electronic coupling.

Table 1: Expected UV-Vis Absorption Data for this compound

| Probable Transition Type | Expected λmax (nm) | Associated Chromophore |

| π → π | ~220-250 | 4-Nitrobenzoate |

| π → π | ~280-320 | Naphthalene |

| n → π* | ~330-360 | Nitro Group |

Note: The values in this table are estimations based on the typical absorption ranges for the individual chromophores and related molecules. Actual experimental values may vary.

Mass Spectrometry (GC-MS, LC-ESI-MS, HR-ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular weight of this compound is 293.28 g/mol . High-resolution mass spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Upon ionization in a mass spectrometer (e.g., via electron impact in GC-MS or electrospray ionization in LC-ESI-MS), the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be formed. Subsequent fragmentation would likely proceed through several key pathways:

Cleavage of the Ester Bond: The most characteristic fragmentation of esters involves the cleavage of the C-O bonds of the ester linkage. This can occur in two primary ways:

Acylium Ion Formation: Cleavage of the naphthyl-oxygen bond would result in the formation of the highly stable 4-nitrobenzoyl acylium ion. This fragment would be expected to be a prominent, and likely the base peak, in the spectrum.

Naphthoxy Radical/Naphthalen-1-ol Formation: Cleavage of the acyl-oxygen bond would lead to a naphthoxy radical or, through hydrogen rearrangement, naphthalen-1-ol.

Fragmentation of the Naphthyl Moiety: The naphthalene ring itself is quite stable, but can undergo fragmentation, typically involving the loss of small neutral molecules like acetylene (B1199291) (C₂H₂).

Fragmentation of the Nitrobenzoyl Moiety: The 4-nitrobenzoyl fragment can undergo further characteristic fragmentation. This includes the loss of the nitro group (NO₂) or the loss of nitric oxide (NO) followed by carbon monoxide (CO).

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

| 293 | Molecular Ion [M]⁺ | [C₁₇H₁₁NO₄]⁺ |

| 150 | 4-Nitrobenzoyl acylium ion | [C₇H₄NO₃]⁺ |

| 143 | Naphthyl cation | [C₁₀H₇]⁺ |

| 128 | Naphthalene radical cation | [C₁₀H₈]⁺• |

| 120 | Benzoyl acylium ion (from loss of NO₂) | [C₇H₄O]⁺ |

| 104 | Phenyl cation (from further fragmentation) | [C₆H₄]⁺ |

| 76 | Benzyne radical cation | [C₆H₄]⁺• |

Note: The m/z values in this table are predicted based on common fragmentation pathways for aromatic esters and nitro compounds. The relative intensities of these peaks would depend on the ionization method and energy.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico experiments are crucial for understanding geometry, stability, and electronic character.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aromatic esters like Naphthalen-1-yl 4-nitrobenzoate (B1230335), DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can predict key structural parameters. nih.gov

Table 1: Representative Dihedral Angles in a Related Naphthalene (B1677914) Derivative Data from the crystal structure of 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, illustrating typical non-coplanar orientations.

| Interacting Planes | Dihedral Angle (°) |

| Naphthalene Ring & Benzene (B151609) Ring of Ketone Unit | 82.64 (7) |

| Bridging Ester Plane & Naphthalene Ring | 42.12 (8) |

| Bridging Ester Plane & Benzene Ring of Ester Unit | 11.47 (9) |

| Source: |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. nih.gov For Naphthalen-1-yl 4-nitrobenzoate, the molecule is composed of an electron-rich naphthalene moiety and an electron-deficient 4-nitrobenzoate moiety. This electronic differentiation dictates the character of the frontier orbitals:

HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly localized on the electron-donating naphthalene ring system, which features a delocalized π-electron cloud.

LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be centered on the electron-withdrawing 4-nitrobenzoate group, specifically involving the nitro (NO₂) group and the phenyl ring.

The energy gap between these orbitals indicates the energy required for an electronic excitation. A smaller gap suggests higher reactivity. Studies on substituted naphthalenes show that the addition of functional groups significantly alters the HOMO-LUMO gap. The charge transfer that occurs from the naphthalene (HOMO) to the nitrobenzoate (LUMO) upon excitation is a key feature of the molecule's electronic properties. nih.gov

Table 2: Theoretical HOMO-LUMO Energies for Related Systems

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | B3LYP/6-311++G(d,p) | -6.14 | -1.15 | 4.99 |

| 4-Nitrophenol | DFT/B3YLP/6-311+G | -6.99 | -3.23 | 3.76 |

| Sources: |

Molecular Dynamics and Conformational Space Exploration

While quantum calculations typically focus on a static, minimum-energy state, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms over time, providing insights into conformational preferences and flexibility.

For this compound, the primary source of conformational flexibility is the rotation around the C-O-C=O bonds of the ester linkage. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers that separate them. This allows for the prediction of which shapes the molecule is most likely to adopt at a given temperature and how readily it can transition between these shapes.

The conformation of this compound is heavily influenced by steric hindrance. The close proximity of the carbonyl oxygen of the ester group to the hydrogen atom at the C8 position of the naphthalene ring (the peri-hydrogen) creates significant steric repulsion. This interaction forces the ester group out of the plane of the naphthalene ring, a common feature in 1-substituted naphthalene derivatives.

While this molecule lacks the classic functional groups for strong intramolecular hydrogen bonding (e.g., O-H or N-H donors), weak C-H···O interactions can still play a role in stabilizing certain conformations. Theoretical studies on related systems, such as nitrophthalic acids, have shown that steric repulsion between adjacent functional groups can cause significant conformational changes and influence non-covalent interactions. The interplay between minimizing steric clash and optimizing weak electrostatic interactions ultimately determines the molecule's preferred shape.

Crystal Structure Prediction and Intermolecular Interaction Modeling

Understanding how individual molecules pack together to form a solid crystal is crucial for materials science. Crystal structure prediction involves modeling the intermolecular forces that govern this self-assembly process. For this compound, the key interactions driving crystal packing are expected to be weak C-H···O hydrogen bonds and π–π stacking.

In the crystal lattice of analogous compounds, C-H···O interactions are frequently observed, where a hydrogen atom on a naphthalene or phenyl ring interacts with an oxygen atom of a nitro or carbonyl group on an adjacent molecule. Furthermore, the planar, aromatic nature of the naphthalene and nitrobenzoate rings facilitates π–π stacking interactions, where the electron clouds of parallel rings attract one another. The centroid-to-centroid distances for these interactions in similar nitro-naphthalene structures are typically in the range of 3.5 to 3.9 Å. These non-covalent forces work in concert to create a stable, repeating three-dimensional structure.

Theoretical Prediction of Crystal Forms and Lattice Energies

Currently, there are no specific published studies that provide theoretical predictions of the polymorphic forms or the calculated lattice energies for this compound. Such studies are crucial for understanding the stability of different potential crystal packings and for guiding experimental crystallization efforts. The prediction of crystal structures typically involves sophisticated computational methods that explore the potential energy surface of the molecule to identify low-energy, stable packing arrangements.

Quantification of Non-covalent Interactions

In related but more complex systems, such as 7-methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, intermolecular C—H···O interactions have been identified as contributing to the stability of the crystal packing. It is highly probable that similar interactions, alongside π-stacking and other non-covalent forces, are present in this compound. However, without dedicated computational analyses like Hirshfeld surface analysis or energy framework calculations for this specific compound, a detailed and quantitative understanding remains speculative.

Future computational studies on this compound would be valuable in elucidating its solid-state behavior and providing a deeper understanding of the interplay of non-covalent forces in directing its crystal architecture.

Chemical Reactivity and Mechanistic Studies

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in Naphthalen-1-yl 4-nitrobenzoate (B1230335) is a primary site for chemical reaction, particularly hydrolysis, which cleaves the molecule into 1-naphthol (B170400) and 4-nitrobenzoic acid. The stability of this ester bond is highly dependent on the pH of the environment.

Under basic conditions, the ester is susceptible to hydrolysis via a bimolecular acyl-carbon cleavage (BAC2) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing 4-nitro group on the benzoate (B1203000) moiety significantly increases the electrophilicity of the carbonyl carbon, making it more prone to attack. The subsequent collapse of the tetrahedral intermediate is facilitated by the departure of the 1-naphthoxide ion, which is a relatively stable leaving group due to the resonance stabilization of the negative charge across the naphthalene (B1677914) ring system.

In acidic media, hydrolysis proceeds via an acid-catalyzed acyl-carbon cleavage (AAC2) mechanism. The reaction begins with the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl group. Following proton transfer and elimination, the products, 1-naphthol and 4-nitrobenzoic acid, are formed. Kinetic studies on analogous aryl nitrobenzoate esters confirm that these hydrolysis reactions involve the formation of a tetrahedral intermediate as the key step. semanticscholar.orgyoutube.comyoutube.com

Reactions of the Nitro Group

The nitro group on the benzene (B151609) ring is a key functional handle that can undergo several important transformations, most notably reduction to an amino group.

The reduction of the aromatic nitro group is a well-established and highly efficient transformation that converts the strongly electron-withdrawing -NO₂ group into a strongly electron-donating amino (-NH₂) group. This reaction fundamentally alters the electronic properties of the benzene ring, transforming it from a deactivated to an activated system for electrophilic aromatic substitution. semanticscholar.org The product of this reduction is naphthalen-1-yl 4-aminobenzoate. A variety of reagents can accomplish this transformation, with the choice of method often depending on the desired selectivity and reaction conditions.

Common methods for the reduction of aryl nitro compounds applicable to Naphthalen-1-yl 4-nitrobenzoate are summarized below.

| Reagent System | Description |

| Catalytic Hydrogenation | Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel is a clean and efficient method for reducing nitro groups. semanticscholar.orgnih.gov |

| Metal-Acid Reduction | Easily oxidized metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and robust reagents for this conversion. semanticscholar.orgrsc.org The reaction proceeds via a series of single electron transfers from the metal. |

| Sodium Borohydride (B1222165)/Transition Metal Catalyst | Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitroarenes, but its reactivity is dramatically enhanced by the addition of a transition metal salt like Nickel(II) chloride (NiCl₂) or Nickel(II) acetate (B1210297) (Ni(OAc)₂). researchgate.netlibretexts.org This system provides a mild and rapid reduction at room temperature. |

| Sodium Hydrosulfite | Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for the reduction of nitro groups to amines in aqueous or mixed aqueous/organic solvent systems. nih.gov |

These methods are generally chemoselective for the nitro group, leaving the ester functionality intact, although harsh acidic or basic conditions over long periods could also promote ester hydrolysis.

Further electrophilic aromatic substitution (EAS) on the 4-nitrobenzoate portion of the molecule is significantly disfavored. The benzene ring is strongly deactivated by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ester carbonyl group (-COOR). Both of these groups are meta-directors. libretexts.orgucalgary.ca Consequently, the electron density of this aromatic ring is greatly diminished, making it highly resistant to attack by electrophiles. Any forced substitution would require harsh reaction conditions and would be expected to occur at the positions meta to the nitro group (C3 and C5). Given the much higher reactivity of the naphthalene ring, electrophilic attack will overwhelmingly favor the naphthyl moiety. ucalgary.careddit.com

Reactions Involving the Naphthalene System

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. libretexts.org This higher reactivity, combined with the directing influence of the 1-acyloxy substituent, dictates the regioselectivity of substitution reactions.

Substitution at the C4 (para) position is generally favored over the C2 (ortho) position due to reduced steric hindrance. ucalgary.careddit.com Attack at the C8 (peri) position is sterically hindered by the substituent at C1 and is typically not observed in standard EAS reactions. The intermediate carbocation (a naphthalenonium ion) formed by attack at the C4 position is well-stabilized by resonance, including a contributor where the positive charge is stabilized by the lone pair of the ester oxygen, without disrupting the aromaticity of the second ring. libretexts.org

The table below summarizes the expected outcomes for common EAS reactions on the naphthalene ring of this compound.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1-naphthalenyl 4-nitrobenzoate |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-1-naphthalenyl 4-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | 4-(4-Nitrobenzoyloxy)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-1-naphthalenyl 4-nitrobenzoate |

It is important to note that reaction conditions can sometimes influence the product ratio, as seen in the sulfonation of naphthalene itself, where temperature can shift the balance between the kinetic (alpha) and thermodynamic (beta) products. libretexts.org

Beyond electrophilic substitution, the derivatization of this compound can be achieved through several strategic approaches. The most straightforward method involves leveraging the existing functional groups. As discussed, hydrolysis of the ester (Section 5.1) or reduction of the nitro group (Section 5.2.1) yields 1-naphthol and 4-aminobenzoic acid derivatives, respectively. These products can then be subjected to a wide array of subsequent reactions specific to phenols and anilines.

More advanced methods focus on the direct C-H functionalization of the naphthalene core, which avoids the need for pre-installed functional groups. Modern transition-metal-catalyzed reactions have been developed for the regioselective derivatization of 1-substituted naphthalenes. nih.gov These strategies often employ a directing group to guide a metal catalyst to a specific C-H bond. For instance, while not directly applicable without modification, studies on related 1-carbonylnaphthalene compounds have shown that C-H activation can achieve functionalization even at the sterically crowded C8 (peri) position, a site inaccessible by classical EAS. acs.org Such methods provide powerful tools for creating complex, substituted naphthalene structures from simpler precursors.

Mechanistic Insights into Esterification and Transesterification Reactions

The formation of this compound through esterification and its transformation via transesterification are pivotal reactions underpinned by well-established chemical principles. Mechanistic understanding of these processes is crucial for optimizing reaction conditions and achieving desired product yields. The primary mechanism for the formation of this ester from 4-nitrobenzoic acid and 1-naphthol is the Fischer-Speier esterification, an acid-catalyzed process. Additionally, enzymatic pathways offer an alternative, highly selective route for synthesis and hydrolysis.

Acid-Catalyzed Esterification: The Fischer-Speier Mechanism

The synthesis of this compound from 4-nitrobenzoic acid and 1-naphthol typically proceeds via the Fischer-Speier esterification mechanism when catalyzed by an acid. This reversible reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by an acid catalyst, such as sulfuric acid or a toluenesulfonic acid. google.comchegg.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 1-naphthol attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of 1-naphthol) to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions significantly influences the rate and yield of esterification. While direct mechanistic studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from studies on the esterification of 4-nitrobenzoic acid with other alcohols.

Strong mineral acids like sulfuric acid are effective catalysts. google.comchegg.com The rate of esterification generally increases with the concentration of the acid catalyst. google.com Organic acids, such as toluenesulfonic acid, are also commonly employed. google.com

Heterogeneous catalysts, particularly acidic zeolites, have been investigated for the synthesis of related esters like ethyl 4-nitrobenzoate. scirp.org These solid acid catalysts offer advantages in terms of separation and reusability. Studies have shown that hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) can effectively catalyze the esterification of 4-nitrobenzoic acid. scirp.org The use of ultrasound or microwave irradiation in conjunction with these catalysts can further enhance reaction rates. scirp.org

The following table summarizes findings from the esterification of 4-nitrobenzoic acid with glycerol (B35011), illustrating the effect of reactant molar ratio on product distribution and yield.

| Molar Ratio (Glycerol:p-nitrobenzoic acid) | Di-ester Content (%) | Yield (%) |

| 1:1 | 42 | 59.4 |

| 2:1 | 36 | 56.6 |

| 3:1 | 10 | 62.5 |

| 4.3:1 | 2 | 71.6 |

| 6.6:1 | 1 | 76.7 |

| 8.7:1 | 0 | 72.6 |

| Data derived from the esterification of p-nitrobenzoic acid with glycerol using a toluene (B28343) entrainer and an acid catalyst. google.com |

This data indicates that increasing the molar ratio of the alcohol (glycerol) significantly reduces the formation of di-esters and can improve the yield of the mono-ester product. google.com A similar principle would apply to the reaction with 1-naphthol to favor the formation of the mono-ester, this compound.

Enzymatic Mechanisms

Biocatalysis presents an alternative mechanistic pathway for reactions involving esters like this compound. Esterases are enzymes that catalyze the hydrolysis of esters, which is the reverse of esterification. A versatile esterase, designated CN1E1, isolated from an α/β-hydrolase family, has demonstrated high catalytic activity for the hydrolysis of polyaromatic hydrocarbon esters, including those derived from naphthalene. nih.gov

The mechanism of enzyme-catalyzed ester hydrolysis (and by microscopic reversibility, esterification) typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (1-naphthol in the case of hydrolysis). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (4-nitrobenzoic acid) and regenerate the enzyme.

The enzyme CN1E1 shows a preference for certain substrates, being most active with p-nitrophenyl acetate. nih.gov Its ability to hydrolyze a wide range of esters, including those with polyaromatic structures, suggests it could be a valuable tool for the synthesis or transformation of compounds like this compound under mild, environmentally friendly conditions. nih.gov The enzyme is cold-adapted, showing optimal activity at 25–30°C and pH 8.5. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

Naphthalen-1-yl 4-nitrobenzoate (B1230335) serves as a crucial starting material or intermediate in the synthesis of more complex molecular architectures, particularly those containing fused ring systems.

The naphthalene (B1677914) moiety of the compound is a foundational component for the construction of various naphthalene-fused heterocyclic compounds. These hybrid molecules, which integrate the naphthalene core with other heterocyclic rings like pyran, pyrazole, and pyridine (B92270), have shown potential in medicinal chemistry. For instance, novel naphthalene hybrids have been synthesized and evaluated for their antitumor, anti-inflammatory, and antituberculosis activities. rsc.org The synthesis often involves tandem reactions where the naphthalene structure is elaborated with different nucleophilic reagents to create diverse heterocyclic scaffolds. rsc.org

While direct synthesis of indoles and isoquinolines from Naphthalen-1-yl 4-nitrobenzoate is not extensively documented, its structural components are relevant to the synthesis of these important nitrogen-containing heterocycles. For example, the synthesis of indole (B1671886) derivatives has been achieved through multicomponent reactions involving precursors like 2-amino-1,4-naphthoquinone and indole. nih.gov The general strategies for indole synthesis often involve the cyclization of substrates containing both an alkyne and a nitrogen source, a process frequently catalyzed by transition metals. rsc.org Similarly, the synthesis of isoquinoline (B145761) derivatives can involve intramolecular cyclization of nitro-aryl substrates derived from dihydroisoquinolines. researchgate.net The nitro group, present in this compound, is a key functional group in many of these synthetic routes, often being reduced to an amine to facilitate cyclization. researchgate.netorgsyn.org

Contributions to Advanced Materials Design

The properties of this compound also lend themselves to the field of materials science, where it can be incorporated into larger molecular assemblies to create materials with specific functions.

As an aromatic ester, this compound is part of a class of compounds known as specialty esters. These esters can possess unique physical and chemical properties. For example, the related compound methyl 4-nitrobenzoate has been used to develop a terahertz linear polarizer due to the parallel arrangement of its flat molecules in a crystal, leading to high anisotropy. researchgate.net The presence of the bulky naphthalene group and the polar nitro group in this compound suggests its potential for creating materials with interesting optical or electronic properties.

The rigid structure of the naphthalene core and the potential for intermolecular interactions involving the nitro and ester groups make this compound a candidate for integration into polymers and supramolecular assemblies. Supramolecular architectures are highly ordered structures formed through non-covalent interactions. rsc.org The ability of the nitro group to participate in hydrogen bonding and other weak intermolecular interactions can be exploited to direct the self-assembly of molecules into well-defined structures. nih.gov This can be crucial for controlling properties in materials like single-molecule magnets. rsc.org

Conclusion and Future Research Directions

Summary of Key Findings on Naphthalen-1-yl 4-nitrobenzoate (B1230335)

Naphthalen-1-yl 4-nitrobenzoate is an aromatic ester that incorporates both a naphthalene (B1677914) and a nitrobenzene (B124822) moiety. While specific research on this exact compound is limited, analysis of related structures provides significant insights. The synthesis of this compound can be achieved through standard esterification procedures, most commonly by reacting 1-naphthol (B170400) with 4-nitrobenzoyl chloride in the presence of a base.

For the isomeric compound, naphthalen-2-yl 4-nitrobenzoate, some physicochemical properties have been calculated, as detailed in the table below.

| Property | Value |

| Molecular Weight | 293.27 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 72.1 Ų |

| Complexity | 411 |

| Calculated properties for naphthalen-2-yl 4-nitrobenzoate. chem960.com |

These calculated values for the 2-naphthyl isomer suggest that this compound is a relatively non-polar molecule with a significant molecular surface area, which are important considerations for its potential applications and interactions with other molecules.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains largely unexplored, presenting numerous opportunities for future research. The presence of the nitro group, a strong electron-withdrawing group, deactivates the nitrobenzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. chem960.com Conversely, the naphthalene ring system is generally more susceptible to electrophilic attack than benzene (B151609). The interplay between these two electronically distinct aromatic systems within the same molecule could lead to interesting and selective chemical transformations.

Further synthetic opportunities lie in the modification of both the naphthalene and nitrobenzene rings. For instance, the reduction of the nitro group to an amine would yield Naphthalen-1-yl 4-aminobenzoate, a compound with potentially different electronic and biological properties. This transformation is commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

Moreover, the ester linkage itself is a site for potential reactions, such as hydrolysis to regenerate 1-naphthol and 4-nitrobenzoic acid, or transesterification with other alcohols to generate a library of related ester compounds. The development of novel synthetic routes, such as those employing metal-free, oxidative esterification of alcohols, could also be applied to the synthesis of this compound and its derivatives. chemenu.com

Potential for Further Theoretical and Computational Studies

The limited experimental data on this compound makes it an excellent candidate for theoretical and computational investigation. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such studies have been successfully applied to related nitrobenzoate esters and naphthalene derivatives, providing valuable insights into their structure and reactivity. researchgate.net

Computational modeling could also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers to rotation around the ester linkage and the bonds connecting the aromatic rings. Furthermore, simulations of its behavior in different solvents could predict its solubility and aggregation properties. The study of naphthalene dimers through computational methods has revealed insights into their triplet electronic states, which could be extended to understand the photophysical properties of this compound. nih.gov

Broader Implications for Ester Chemistry and Naphthalene Derivative Research

The study of this compound and its analogs contributes to the broader fields of ester chemistry and naphthalene derivative research. Naphthalene-based compounds are of significant interest due to their diverse applications in materials science, organic electronics, and medicinal chemistry. The synthesis and characterization of novel naphthalene derivatives, including esters, are crucial for the development of new functional materials and therapeutic agents.

Esters of aromatic carboxylic acids are an important class of compounds with wide-ranging applications. Understanding the influence of different aromatic substituents on the properties and reactivity of these esters is a fundamental aspect of organic chemistry. The investigation of this compound can provide valuable data on how the fusion of a naphthalene ring impacts the properties of a benzoate (B1203000) ester, and conversely, how a nitro-substituted benzoyl group affects the naphthalene moiety. This knowledge can inform the design of new molecules with tailored electronic, optical, and biological properties.

Q & A

Q. What are the common synthetic routes for preparing Naphthalen-1-yl 4-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via esterification between 1-naphthol and 4-nitrobenzoyl chloride. Reaction efficiency can be optimized by:

- Using anhydrous conditions and catalytic acid (e.g., H₂SO₄) to minimize hydrolysis of the acyl chloride intermediate.

- Employing stoichiometric control (1:1 molar ratio of reactants) to reduce side products.

- Purifying via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .

For macrocyclic derivatives, cascade cyclizations of alkynones followed by 4-nitrobenzoate esterification are effective, with yields improved by low-temperature (-78°C) reaction conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1554–1484 cm⁻¹ .

- HRMS (ESI-TOF) : Confirms molecular ion peaks (e.g., [M⁺] at m/z 286.1927 for derivatives) with <1 ppm error .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl carbons (δ ~165 ppm). Multiplicity analysis distinguishes substitution patterns .

- HPLC (Chiralcel IA) : Assesses enantiopurity (e.g., 42% ee in chiral derivatives) using hexane/i-PrOH gradients .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as:

- A protecting group for alcohols in multi-step syntheses (e.g., Mosher’s ester derivatives for chiral analysis) .

- A precursor for bioactive molecules, such as antimicrobial agents or nonlinear optical materials, via nitro-group reduction or ester cleavage .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound's electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict:

- Electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal).

- Nonlinear optical (NLO) properties via hyperpolarizability (β) analysis, critical for photonic material design .

- Validation against experimental UV-Vis and FT-IR data ensures model accuracy .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives, and how can SHELX software address them?

- Methodological Answer : Crystallographic disorder in aromatic systems is common due to rotational flexibility. Strategies include:

- Using SHELXL for iterative refinement with restraints (e.g., SIMU/DELU) to model anisotropic displacement parameters .

- Applying TWINABS for high-resolution data (d-spacing <0.8 Å) to correct for twinning in macrocyclic derivatives .

- Validating hydrogen bonding networks (e.g., C–H···O interactions) via PLATON software .

Explain the enzymatic pathways involved in microbial degradation of 4-nitrobenzoate derivatives.

- Methodological Answer :

Pseudomonas putida TW3 catabolizes 4-nitrobenzoate via:

- PnbA : A reductase converting 4-nitrobenzoate to 4-hydroxylaminobenzoate under anaerobic conditions (NADH-dependent).

- PnbB : A lyase cleaving 4-hydroxylaminobenzoate to protocatechuate and NH₃, with kinetic parameters (Km, Vmax) optimized at pH 7.5 .

Pathway studies require LC-MS to track intermediates and qRT-PCR to monitor pnb gene expression under varying nitrogen sources .

Q. How do competing reaction pathways affect the synthesis of this compound derivatives, and how can they be mitigated?

- Methodological Answer : Competing pathways include:

- Ester hydrolysis in aqueous conditions: Mitigated by using anhydrous solvents (e.g., THF) and molecular sieves .

- Nitro-group reduction : Controlled by selective catalysts (e.g., Zn/HCl for partial reduction vs. H₂/Pd-C for full reduction) .

- Racemization in chiral derivatives: Avoided by low-temperature reactions and chiral auxiliaries (e.g., (R)-glycidyl esters) .

Data Contradictions and Validation

- Synthetic Yields : Direct esterification (70–85% yield) vs. macrocyclic routes (50–60% yield) . Discrepancies arise from steric hindrance in complex scaffolds.

- Enantiopurity : Chiral HPLC results (42% ee) vs. NMR-based claims (>97% ee) . Methodological differences (e.g., detection limits) require cross-validation via circular dichroism (CD) spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.